molecular formula C8H15NO B8663682 3-Hydroxycaprylonitrile

3-Hydroxycaprylonitrile

Cat. No.: B8663682
M. Wt: 141.21 g/mol
InChI Key: CNXAYZCPQRIELB-UHFFFAOYSA-N
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Description

3-Hydroxypropanenitrile (CAS 109-78-4), commonly referred to as hydracrylonitrile, is a nitrile derivative with a hydroxyl group at the β-position (C3) of a three-carbon chain. Its molecular formula is C₃H₅NO, and its structure is HOCH₂CH₂CN.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-hydroxyoctanenitrile

InChI

InChI=1S/C8H15NO/c1-2-3-4-5-8(10)6-7-9/h8,10H,2-6H2,1H3

InChI Key

CNXAYZCPQRIELB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC#N)O

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Functional Groups : Nitrile (-CN) and hydroxyl (-OH).
  • Reactivity : The hydroxyl group enables hydrogen bonding, increasing polarity and solubility in polar solvents, while the nitrile group participates in nucleophilic additions or reductions.
  • However, standard laboratory precautions (e.g., gloves, ventilation) are advised .

Comparison with Structurally Similar Compounds

Acrylonitrile (2-Propenenitrile)

Chemical Formula: C₃H₃N CAS No.: 107-13-1 Structure: CH₂=CHCN (unsaturated nitrile with a vinyl group).

Property 3-Hydroxypropanenitrile Acrylonitrile
Functional Groups -OH, -CN -CN, C=C (vinyl)
Reactivity Polar, participates in H-bonding; limited polymerization potential. Highly reactive due to conjugation of C=C and -CN; undergoes polymerization (e.g., for synthetic rubber).
Toxicity No classified hazards . Acute toxicity (respiratory irritant, carcinogenic potential) .
Applications Lab-scale synthesis. Industrial production of plastics, resins, and carbon fibers .

Key Difference : The hydroxyl group in 3-hydroxypropanenitrile enhances polarity but reduces reactivity compared to acrylonitrile’s conjugated system. Acrylonitrile’s toxicity necessitates stringent handling protocols, unlike its hydroxylated counterpart.

3-Hydroxyquinuclidine-3-carbonitrile

Chemical Formula : C₈H₁₁N₂O
Structure : A bicyclic tertiary alcohol with a nitrile group at the bridgehead position.

Property 3-Hydroxypropanenitrile 3-Hydroxyquinuclidine-3-carbonitrile
Structure Linear chain Rigid bicyclic framework
Steric Effects Minimal Significant steric hindrance
Reactivity Accessible -OH and -CN groups. Limited nucleophilic reactivity due to steric shielding.
Applications General lab use. Pharmaceutical intermediates or chiral building blocks .

Key Difference : The quinuclidine scaffold introduces steric constraints, altering reaction pathways compared to the linear hydracrylonitrile.

Substituted Acrylonitrile Derivatives

Examples include (E)-3-Phenyl-2-(1-tosylindole-3-carbonyl)acrylonitrile () and 2-[(2-Chloroquinolin-3-yl)(hydroxy)methyl]acrylonitrile ().

Property 3-Hydroxypropanenitrile Substituted Acrylonitriles
Complexity Simple structure. Aromatic/heterocyclic substituents.
Reactivity Limited functionalization. Targets for cycloadditions (e.g., 1,3-dipolar) or enzyme inhibition .
Applications Basic synthetic precursor. Drug discovery (e.g., kinase inhibitors, antimicrobial agents) .

Key Difference : Substituted acrylonitriles leverage aromatic systems for targeted bioactivity, whereas hydracrylonitrile serves as a simpler scaffold for foundational reactions.

Data Tables

Table 1. Comparative Functional Group Analysis

Compound Functional Groups Key Reactivity
3-Hydroxypropanenitrile -OH, -CN Nucleophilic substitution, hydrogen bonding
Acrylonitrile -CN, C=C Polymerization, Michael addition
3-Hydroxyquinuclidine-3-carbonitrile -OH, -CN, bicyclic Sterically hindered nucleophilic reactions

Table 2. Hazard Classification

Compound OSHA Hazards Environmental Risks
3-Hydroxypropanenitrile None reported None reported
Acrylonitrile Carcinogen, irritant Toxic to aquatic life

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